An In-depth Technical Guide to the Synthesis and Properties of 4,5-Dibromo-2-furaldehyde
An In-depth Technical Guide to the Synthesis and Properties of 4,5-Dibromo-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Dibromo-2-furaldehyde, a versatile heterocyclic aldehyde of significant interest in synthetic organic chemistry and medicinal research. This document details its synthesis, physicochemical properties, and key applications, with a focus on its role as a precursor in the generation of complex molecules. Experimental protocols for its synthesis and subsequent reactions, alongside a compilation of its spectral data, are presented to support researchers in its practical application. Furthermore, this guide explores its potential biological activities, offering insights for drug discovery and development professionals.
Introduction
4,5-Dibromo-2-furaldehyde is a halogenated derivative of 2-furaldehyde, a biomass-derived platform chemical. The introduction of two bromine atoms onto the furan ring significantly alters its electronic properties and reactivity, making it a valuable intermediate in organic synthesis. The bromine atoms serve as versatile handles for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide aims to be a comprehensive resource for researchers working with or considering the use of 4,5-Dibromo-2-furaldehyde in their synthetic and drug discovery endeavors. Its applications are noted in the synthesis of pharmaceuticals, agrochemicals, and as a reagent in organic chemistry.[1] The compound is also a subject of interest in anticancer research due to its potential to interact with biological targets and inhibit cancer cell growth.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 4,5-Dibromo-2-furaldehyde is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Br₂O₂ | [1] |
| Molecular Weight | 253.88 g/mol | [1] |
| Melting Point | 36-37 °C | [1] |
| Boiling Point | 276.871 °C at 760 mmHg | [1] |
| Density | 2.184 g/cm³ | [1] |
| Appearance | Not explicitly stated, likely a solid at room temperature given the melting point. | |
| Solubility | No quantitative data found. | |
| CAS Number | 2433-85-4 | [1] |
Spectroscopic Data
The structural elucidation of 4,5-Dibromo-2-furaldehyde is supported by various spectroscopic techniques. A compilation of available data is provided below.
| Technique | Data | Reference |
| ¹H NMR | Data not explicitly found in the provided search results. | |
| ¹³C NMR (CDCl₃) | Chemical shifts (ppm): 177.3 (C=O), 152.9 (C2), 123.5 (C3), 121.8 (C5), 116.9 (C4) | [2] |
| FTIR | Characteristic aldehyde C-H stretches and a strong C=O stretch are expected around 2850-2750 cm⁻¹ and 1700 cm⁻¹ respectively. Specific data for the title compound is not available in the search results. | [3] |
| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z 252 and 254 (due to bromine isotopes). Specific data not found. |
Synthesis and Purification
The primary synthetic route to 4,5-Dibromo-2-furaldehyde involves the direct bromination of 2-furaldehyde.
Experimental Protocol: Synthesis of 4,5-Dibromo-2-furaldehyde
While a detailed, step-by-step protocol with specific quantities and yields was not found in the search results, the key reagents and general conditions have been identified. The synthesis is achieved by treating 2-furaldehyde with molecular bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride.[4][5] The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reactivity of bromine and minimize side reactions.[5][6]
General Procedure (based on available information):
-
To a solution of 2-furaldehyde in a suitable inert solvent, add aluminum trichloride at 0 °C.
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Slowly add a solution of molecular bromine in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.
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After the addition is complete, the reaction is stirred for a specified period.
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The reaction is then quenched, and the product is extracted with an organic solvent.
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The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
Purification
Purification of the crude 4,5-Dibromo-2-furaldehyde can be achieved through standard laboratory techniques such as recrystallization or column chromatography.[7]
Recrystallization:
A suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization of the pure compound.[8]
Column Chromatography:
For purification by column chromatography, a silica gel stationary phase is typically used. The crude product is loaded onto the column and eluted with a suitable solvent system, such as a mixture of hexane and ethyl acetate, with the polarity of the eluent gradually increased to separate the desired product from impurities.[7]
Chemical Reactivity and Applications
The bromine atoms at the 4 and 5 positions of the furan ring are key to the synthetic utility of 4,5-Dibromo-2-furaldehyde. These positions are susceptible to various transformations, most notably palladium-catalyzed cross-coupling reactions.
Regioselective Suzuki Coupling
A significant application of 4,5-Dibromo-2-furaldehyde is its use in regioselective Suzuki reactions. This allows for the selective functionalization of the furan ring, leading to the synthesis of diverse derivatives. For instance, it can be used to generate macrobead-bound 4-bromo-5-alkyl-2-furaldehyde, which can be further functionalized.[4][9]
Experimental Workflow for Regioselective Suzuki Coupling:
Caption: Experimental workflow for the regioselective Suzuki coupling of 4,5-Dibromo-2-furaldehyde.
Biological Activity and Potential in Drug Discovery
While direct studies on the biological activity of 4,5-Dibromo-2-furaldehyde are limited, its role as a precursor for bioactive molecules is noteworthy. Furan derivatives are known to exhibit a wide range of pharmacological properties.[10] The potential of 4,5-Dibromo-2-furaldehyde in anticancer research has been suggested, likely due to the ability of its derivatives to interact with biological targets.[1]
Derivatives of similar brominated furan compounds have been investigated for their anticancer activities. For instance, derivatives of 5-(4-Bromophenyl)furan-2-carbaldehyde are explored for their potential to modulate signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[11]
Hypothesized Signaling Pathway Modulation:
Based on the activity of related furan derivatives, it is plausible that compounds synthesized from 4,5-Dibromo-2-furaldehyde could potentially inhibit key signaling pathways involved in cancer cell proliferation and survival.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by derivatives of 4,5-Dibromo-2-furaldehyde.
Conclusion
4,5-Dibromo-2-furaldehyde is a valuable and reactive building block in organic synthesis. Its straightforward, albeit not fully detailed in the literature, synthesis from 2-furaldehyde and the strategic placement of two bromine atoms make it an attractive starting material for the construction of a wide array of functionalized furan derivatives. The ability to undergo regioselective Suzuki coupling reactions highlights its potential for creating molecular diversity. While direct evidence of its biological activity is still emerging, its role as a precursor for potentially bioactive compounds, particularly in the area of anticancer research, warrants further investigation. This guide provides a foundational understanding of 4,5-Dibromo-2-furaldehyde, and it is hoped that the compiled information will facilitate its use in advancing chemical and pharmaceutical research.
References
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- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Aldehyde - Wikipedia [en.wikipedia.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. rsc.org [rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. How To [chem.rochester.edu]
- 9. portals.broadinstitute.org [portals.broadinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]


